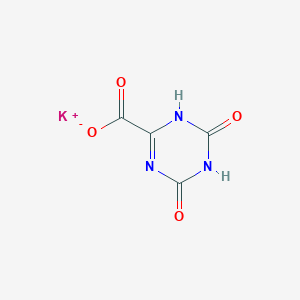
Yttrium(III) Sulfate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) Sulfate Hydrate is an inorganic compound with the chemical formula Y₂(SO₄)₃·xH₂O. It is commonly found in its anhydrous and octahydrate forms. This compound is known for its white solid appearance and its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium(III) Sulfate Hydrate can be synthesized through various methods. One common approach involves reacting yttrium hydroxide with sulfuric acid:
2Y(OH)3+3H2SO4→Y2(SO4)3+6H2O
This reaction typically occurs under controlled conditions to ensure the complete conversion of yttrium hydroxide to yttrium sulfate .
Industrial Production Methods
In industrial settings, this compound is often produced by dissolving yttrium oxide in sulfuric acid, followed by crystallization. The process involves careful control of temperature and concentration to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Yttrium(III) Sulfate Hydrate undergoes various chemical reactions, including:
Oxidation: Yttrium(III) sulfate can be oxidized to form yttrium oxide.
Reduction: It can be reduced to yttrium metal under specific conditions.
Substitution: Yttrium(III) sulfate can form double salts with alkali metals, such as potassium yttrium sulfate (K₃Y(SO₄)₃).
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting yttrium sulfate with alkali metal sulfates under controlled conditions.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Yttrium metal (Y)
Substitution: Double salts like potassium yttrium sulfate (K₃Y(SO₄)₃)
Scientific Research Applications
Yttrium(III) Sulfate Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds.
Biology: Employed in bioimaging and as a fluorescent probe for detecting yttrium ions.
Medicine: Utilized in targeted radiotherapy and as a component in certain medical imaging techniques.
Industry: Applied in the production of phosphors, ceramics, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Yttrium(III) Sulfate Hydrate involves its interaction with various molecular targets. In bioimaging, for example, it acts as a fluorescent probe by binding to specific biomolecules, allowing for the visualization of biological processes . In catalysis, yttrium ions facilitate chemical reactions by providing active sites for reactants .
Comparison with Similar Compounds
Similar Compounds
Yttrium(III) Nitrate: Y(NO₃)₃
Yttrium(III) Chloride: YCl₃
Yttrium(III) Oxide: Y₂O₃
Yttrium(III) Fluoride: YF₃
Uniqueness
Yttrium(III) Sulfate Hydrate is unique due to its high solubility in water and its ability to form double salts with alkali metals. This property makes it particularly useful in various industrial and research applications, distinguishing it from other yttrium compounds .
Properties
IUPAC Name |
yttrium(3+);trisulfate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.H2O.2Y/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFHOOVHYDTCO-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O13S3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














